Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name methyl 5-methyl-2-phenyltriazolo[1,5-a]pyrimidine-6-carboxylate follows IUPAC conventions for fused heterocyclic systems. The parent scaffold, triazolo[1,5-a]pyrimidine, consists of a triazole ring fused to a pyrimidine ring at positions 1 and 5. Substituents are assigned as follows:
- A methyl group at position 5 of the pyrimidine ring.
- A phenyl group at position 2 of the triazole ring.
- A methyl carboxylate moiety at position 6 of the pyrimidine ring.
The molecular formula C₁₄H₁₂N₄O₂ (molecular weight: 268.3 g/mol) is derived from the connectivity of these substituents.
Crystallographic Analysis and Bond Geometry
X-ray crystallographic studies of related triazolopyrimidine derivatives reveal key structural insights:
Bond Lengths and Angles
- The triazolopyrimidine core exhibits planarity, with root-mean-square (r.m.s.) deviations of ≤0.02 Å.
- C–N bond lengths in the triazole ring range from 1.330–1.377 Å, consistent with partial double-bond character due to delocalization.
- The C=O bond in the carboxylate group measures 1.21 Å, typical for ester functionalities.
- The C–S bond (if present in analogs) is ~1.74 Å, as seen in methylthio-substituted derivatives.
Spatial Arrangements
- The phenyl ring at position 2 forms a dihedral angle of 42.45° with the triazolopyrimidine plane, minimizing steric hindrance.
- The methyl carboxylate group at position 6 adopts a cis conformation relative to the pyrimidine ring, stabilized by intramolecular C–H···O interactions.
Crystal Packing
Comparative Analysis with Related Triazolopyrimidine Derivatives
Structural variations among triazolopyrimidine derivatives significantly influence their physicochemical properties:
Substituent Effects on Bond Geometry
Electronic and Steric Influences
- Electron-Withdrawing Groups (EWGs): Carboxylate and cyano substituents enhance ring planarity and π-stacking efficiency.
- Electron-Donating Groups (EDGs): Methyl and phenyl groups increase steric bulk, altering dihedral angles and intermolecular interactions.
- Hydrogen-Bonding Capacity: Amino and carboxyl groups facilitate supramolecular architectures via N–H···O and O–H···N bonds, absent in the methyl ester derivative.
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNEEFBQRTLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 5-methyl-2-phenyl-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for drug development. Key areas of research include:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound primarily acts by inhibiting key signaling pathways involved in cancer cell survival and proliferation, such as the ERK and AKT pathways.
Case Studies
Study on Anticancer Activity :
A study published in MDPI demonstrated that derivatives of triazolo[1,5-a]pyrimidines could significantly suppress ERK signaling pathways in cancer cells. The most active derivatives led to reduced cell viability and induced apoptosis through mechanisms involving the phosphorylation levels of ERK1/2 and AKT .
Cytotoxicity Assessment :
In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.24 μM to 3.91 μM. For example:
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.24 | Apoptosis induction |
| Compound B | MGC-803 | 3.91 | ERK pathway inhibition |
Antimicrobial Activity
Emerging research suggests that this compound also possesses antimicrobial properties. Its efficacy against various bacterial strains has been documented in studies focusing on its potential as an antibiotic agent.
Summary of Research Findings
The following table summarizes key findings from recent research on the biological activity of this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| MDPI Study | Anticancer Activity | Significant inhibition of ERK signaling leading to apoptosis in cancer cells |
| PMC Article | Antimicrobial Effects | Effective against multiple bacterial strains with potential therapeutic use |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . Additionally, it can interact with proteins involved in apoptosis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Spectroscopic and Analytical Data
- ¹³C NMR: The target compound’s carbonyl (C=O) resonates at δ 168.13 ppm, consistent with methyl esters. Amino-substituted analogs show downfield shifts (e.g., δ 163–168 ppm for carboxamides) due to hydrogen bonding .
- HRMS : The target compound’s [M+H]⁺ is observed at m/z 465.1879 , while dihydro analogs (e.g., C₂₃H₂₄N₄O₅) exhibit higher mass due to methoxy groups .
Biological Activity
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a triazole ring fused with a pyrimidine moiety. The general formula is .
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.
Key Findings:
- Compound H12 : Exhibited significant antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This was notably more potent than the standard drug 5-Fluorouracil (5-Fu) .
- Mechanism of Action : Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2, AKT). Additionally, it induced apoptosis and G2/M phase arrest in cancer cells .
Anti-inflammatory Activity
Triazolopyrimidine derivatives have also shown promising anti-inflammatory effects. A study reported the synthesis of several substituted derivatives that demonstrated significant inhibition of COX-2 activity.
In Vitro Results:
- Compounds exhibited IC50 values comparable to celecoxib (0.04 μmol), indicating strong anti-inflammatory potential .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Research has indicated that triazolopyrimidine derivatives can act against various pathogens.
Notable Studies:
- A study focusing on the interaction between triazolopyrimidines and transition metals showed enhanced antimicrobial activity against neglected diseases such as Chagas disease and leishmaniasis .
Summary Table of Biological Activities
| Activity | Cell Line / Target | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 μM | ERK pathway inhibition |
| HCT-116 | 9.58 μM | Apoptosis induction | |
| MCF-7 | 13.1 μM | Cell cycle arrest | |
| Anti-inflammatory | COX-2 | 0.04 μmol | COX-2 inhibition |
| Antimicrobial | Various pathogens | Varies | Metal ion interaction |
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of a series of triazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Research : The synthesis of novel pyrimidine derivatives showed promising results in reducing inflammation in animal models through COX pathway inhibition .
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments (e.g., triazole H at δ 8.4–9.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 328.1046 for a related compound) .
- X-ray crystallography : Resolves fused-ring geometry and substituent orientation .
How do structural modifications at the 2-phenyl and 5-methyl positions affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Impact | Reference |
|---|---|---|
| 2-(4-Chlorophenyl) | Enhanced anticancer activity (DNA intercalation) | |
| 5-Amino (vs. 5-methyl) | Improved solubility and antiviral efficacy | |
| 2-Pyridinyl | Increased anti-inflammatory potency |
Methodological note : Use computational docking (e.g., AutoDock) to predict binding affinities before synthesizing analogs .
What are the typical yields and purity levels achieved in synthesis?
Q. Basic
Optimization tip : Pre-purify starting materials to minimize byproducts .
How to resolve contradictions in optimal reaction conditions reported across studies?
Advanced
Contradictions arise from:
- Catalyst systems : TMDP (water/ethanol) vs. APTS (ethanol alone) .
- Temperature : Higher temps (100°C) favor cyclization but may degrade sensitive intermediates.
Resolution strategy :
Perform in situ reaction monitoring (TLC or HPLC) to identify optimal time-temperature profiles.
Use Design of Experiments (DoE) to statistically compare solvent/catalyst combinations .
What are the known biological activities of this compound?
Q. Basic
- Anticancer : Inhibits topoisomerase II and induces apoptosis in leukemia cell lines (IC₅₀ = 12–18 µM) .
- Anti-inflammatory : Suppresses COX-2 expression in macrophage models (50% inhibition at 10 µM) .
- Antiviral : Blocks viral protease activity in in vitro assays (EC₅₀ = 8 µM) .
What in silico methods are used to predict interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Predict binding to CB2 cannabinoid receptors and viral proteases .
- QSAR models : Correlate logP values with membrane permeability (e.g., 2-phenyl analogs show higher BBB penetration) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Tool recommendation : Use Schrödinger Suite for ensemble docking to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
